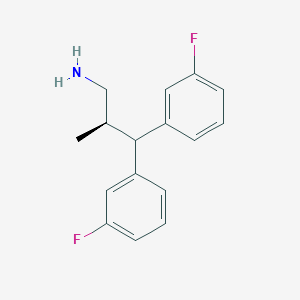![molecular formula C23H30ClN3O6 B10837941 (2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid](/img/structure/B10837941.png)
(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SK-951, also known as 4-amino-N-(2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl)-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide hemifumarate, is a benzofuran derivative. It is primarily recognized for its role as a prokinetic agent, which means it enhances gastrointestinal motility. This compound has shown significant potential in treating conditions like gastroparesis by accelerating gastric emptying .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SK-951 involves several key steps:
Optical Resolution: The optical resolution of 4-amino-5-chloro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid using brucine in methanol yields the (+)-isomer.
Condensation: This isomer is then condensed with an ethylamino derivative using carbonyldiimidazole in tetrahydrofuran to form the amide.
Salification: The final compound is salified with fumaric acid in ethanol.
Industrial Production Methods
Industrial production of SK-951 follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for pharmaceutical applications. The process involves stringent control of reaction conditions and purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
SK-951 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the amino and chloro groups, can lead to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of SK-951, which may possess different pharmacological activities .
Scientific Research Applications
SK-951 has been extensively studied for its applications in various fields:
Mechanism of Action
SK-951 exerts its effects by acting as an agonist for the serotonin 5-HT4 receptor and an antagonist for the serotonin 5-HT3 receptor. This dual action enhances the release of acetylcholine in the gastrointestinal tract, leading to increased motility. The compound binds to the 5-HT4 receptor with high affinity, promoting contractions in the gastrointestinal muscles .
Comparison with Similar Compounds
Similar Compounds
Cisapride: Another prokinetic agent that enhances gastric motility but has different receptor affinities.
Metoclopramide: A commonly used prokinetic agent with a broader range of receptor targets.
Prucalopride: A selective 5-HT4 receptor agonist used for treating chronic constipation.
Uniqueness
SK-951’s unique combination of 5-HT4 receptor agonism and 5-HT3 receptor antagonism sets it apart from other prokinetic agents. This dual mechanism provides a more targeted approach to enhancing gastrointestinal motility, potentially reducing side effects associated with other prokinetic drugs .
Properties
Molecular Formula |
C23H30ClN3O6 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H26ClN3O2.C4H4O4/c1-12-10-13-16(21)15(20)11-14(17(13)25-12)18(24)22-7-6-19-4-2-8-23(19)9-3-5-19;5-3(6)1-2-4(7)8/h11-12H,2-10,21H2,1H3,(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m0./s1 |
InChI Key |
ILIMVHLSANAUTN-GYDOPSIJSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCCC34CCCN3CCC4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCCC34CCCN3CCC4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B10837862.png)
![(2S)-2-amino-3-[3-naphthalen-2-yl-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B10837866.png)
![3-Benzo[1,3]dioxol-5-yl-4-benzyl-5-hydroxy-5-(4-methoxy-phenyl)-5H-furan-2-one](/img/structure/B10837868.png)

![2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate](/img/structure/B10837874.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide](/img/structure/B10837875.png)
![(2Z)-3-phenylmethoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B10837883.png)

![(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid](/img/structure/B10837908.png)
![1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)
![1-(Thiophen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10837921.png)

![1-{5-[4-(2-Isopropoxy-phenyl)-piperazin-1-ylmethyl]-1-methyl-1H-pyrrol-2-ylmethyl}-piperidin-2-one](/img/structure/B10837940.png)
![6-{2-(2-Carboxy-ethyl)-3-[6-(4-oxo-8-propyl-chroman-7-yloxy)-hexyl]-phenoxy}-hexanoic acid](/img/structure/B10837945.png)
